molecular formula C27H51NO3 B12924145 1-Docosyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-44-8

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12924145
CAS No.: 94108-44-8
M. Wt: 437.7 g/mol
InChI Key: NSLDDIQOCNOPTR-UHFFFAOYSA-N
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Description

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C28H51NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized via the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated as a white or cream-tinted crystalline solid that is soluble in ethanol and other organic solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-docosyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Nav1.8 voltage-gated sodium ion channels, which play a role in pain perception and other sensory functions . By blocking these channels, the compound can modulate pain signals and potentially provide therapeutic benefits for pain disorders.

Comparison with Similar Compounds

1-Docosyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

94108-44-8

Molecular Formula

C27H51NO3

Molecular Weight

437.7 g/mol

IUPAC Name

1-docosyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h25H,2-24H2,1H3,(H,30,31)

InChI Key

NSLDDIQOCNOPTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Origin of Product

United States

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